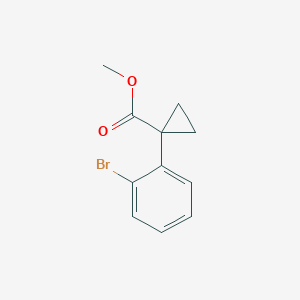

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate

Descripción general

Descripción

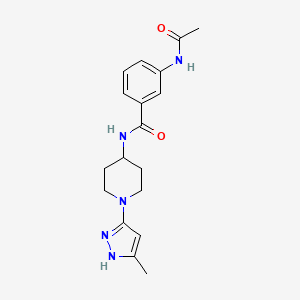

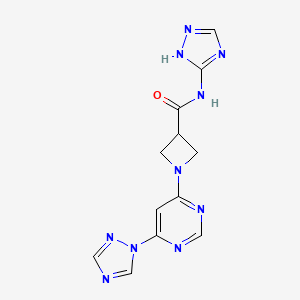

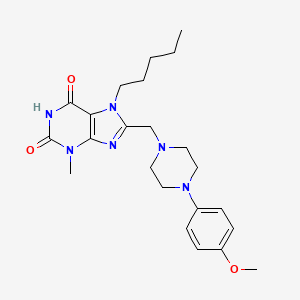

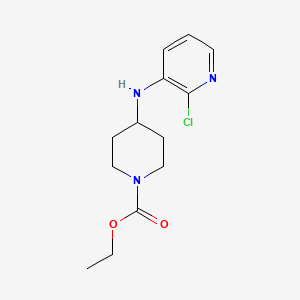

“Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate” is a chemical compound with the IUPAC name “methyl 1- (2-bromophenyl)cyclopropane-1-carboxylate”. It has a molecular weight of 255.11 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 . This indicates the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to a carboxylate group. Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It is stored in a dry environment .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the design of pharmaceutical compounds. Its cyclopropane ring structure can be modified to introduce specific functional groups, enhancing drug potency, selectivity, and bioavailability .

Ethylene Biosynthesis Inhibition Studies

Ethylene, a plant hormone, plays a crucial role in growth, development, and stress responses. Researchers have investigated the inhibition of ethylene biosynthesis using compounds like 1-methylcyclopropane (1-MCP). While not directly related to Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate, understanding ethylene regulation contributes to agricultural practices and post-harvest storage .

Chemical Biology and Mechanistic Studies

Scientists explore the reactivity and behavior of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate in various conditions. Mechanistic studies help elucidate reaction pathways, stereochemistry, and potential applications. Researchers investigate its interactions with other molecules, such as nucleophiles or transition metal catalysts .

Cyclopropane Derivatives in Material Science

Cyclopropane-containing compounds find applications in material science. Researchers modify these molecules to create novel materials with specific properties. For instance, they may incorporate Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate into polymers, coatings, or sensors to enhance stability, reactivity, or mechanical strength .

Green Chemistry and Sustainable Synthesis

Efforts to minimize environmental impact drive interest in green chemistry. Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate can participate in efficient, atom-economical reactions. Researchers explore its use in sustainable processes, such as catalytic transformations or solvent-free reactions .

Chiral Cyclopropanes in Asymmetric Synthesis

Chiral cyclopropanes play a vital role in asymmetric synthesis. By introducing chirality into the cyclopropane ring, researchers create valuable intermediates for drug synthesis or natural product derivatives. Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate can serve as a precursor for chiral cyclopropane scaffolds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSVNIYTALZAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)

![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)

![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)

![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)